Nickel tetracarbonyl is a colorless liquid at room temperature and is classified as a toxic compound. It features nickel in the zero oxidation state, coordinated to four carbon monoxide ligands. The molecular structure adheres to the 18-electron rule, which is crucial for the stability of transition metal complexes. The tetrahedral geometry of nickel tetracarbonyl allows for effective π-backbonding between the nickel and carbon monoxide ligands, enhancing its reactivity and stability in various chemical processes .
Nickel tetracarbonyl is recognized for its high toxicity. Inhalation exposure can lead to severe respiratory distress and other health complications. Clinical cases have documented symptoms ranging from mild respiratory issues to life-threatening conditions due to occupational exposure . Its toxicological profile necessitates stringent safety measures during handling and use in industrial processes.
The synthesis of nickel tetracarbonyl primarily involves the direct reaction of nickel metal with carbon monoxide gas. This process was first reported by Ludwig Mond in 1890 and has since been a foundational method for producing pure nickel . The typical conditions for this reaction include elevated temperatures (around 130 °C) and pressures that facilitate the reaction between the solid nickel and gaseous carbon monoxide.
Nickel tetracarbonyl has several important applications:
Research into the interactions of nickel tetracarbonyl with various substrates has revealed its ability to form complexes with different ligands. Studies have shown that it can physisorb onto surfaces like γ-alumina and react with surface sites under specific conditions . Such interactions are crucial for understanding its catalytic behavior and potential applications in material science.
Nickel tetracarbonyl belongs to a broader class of metal carbonyls that share similar structural characteristics but differ in their metal centers or ligand arrangements. Here are some similar compounds:
Compound Name | Formula | Key Features |
---|---|---|
Iron pentacarbonyl | Fe(CO)₅ | Known for its use in organic synthesis; less toxic than nickel tetracarbonyl. |
Cobalt carbonyl | Co₂(CO)₈ | Forms clusters; utilized in catalysis but more stable than nickel tetracarbonyl. |
Manganese carbonyl | Mn₂(CO)₁₀ | Exhibits different reactivity patterns; used in research on metal-carbon bonding. |
Nickel tetracarbonyl stands out due to its extreme toxicity and volatility compared to other metal carbonyls. Its ability to undergo rapid thermal decomposition makes it particularly useful in industrial processes like nickel refining while also posing significant health risks if not handled properly .
Nickel tetracarbonyl exhibits a density of 1.31 grams per cubic centimeter, which varies slightly with temperature conditions [4]. More precise measurements indicate a density of 1.318 grams per cubic centimeter at 17 degrees Celsius and 1.319 grams per cubic centimeter at 20 degrees Celsius [3] [5]. The molecular weight of nickel tetracarbonyl is established as 170.735 grams per mole [3], corresponding to its molecular formula of carbon four nickel one oxygen four. This molecular weight reflects the contribution of one nickel atom at 58.69 atomic mass units and four carbon monoxide ligands at approximately 28 atomic mass units each [2].
The specific gravity of nickel tetracarbonyl at 63 degrees Fahrenheit is recorded as 1.32, demonstrating its greater density compared to water [18]. These density measurements are fundamental for industrial applications and chemical calculations involving this organometallic compound [6].
Nickel tetracarbonyl demonstrates a melting point of negative 19.3 degrees Celsius [3], which corresponds to approximately 253.85 Kelvin. Some sources report slight variations in this value, with measurements ranging from negative 25 degrees Celsius to negative 17 degrees Celsius [2] [4]. The boiling point is consistently reported as 43.0 degrees Celsius [3] [5], equivalent to 316.15 Kelvin or 110 degrees Fahrenheit [18].
These thermal properties indicate that nickel tetracarbonyl remains in liquid form across a relatively narrow temperature range under standard atmospheric conditions [7]. The compound transitions from solid to liquid at temperatures well below the freezing point of water and vaporizes at temperatures significantly below the boiling point of water [32].
At room temperature, nickel tetracarbonyl exists as a colorless liquid with high volatility [1] [5]. The compound may occasionally appear as a colorless to yellow liquid depending on purity and storage conditions [28] [32]. This liquid state is maintained due to the relatively low melting point and moderate boiling point of the substance [7].
The vapor pressure of nickel tetracarbonyl at 20 degrees Celsius is 321 millimeters of mercury, indicating significant volatility at room temperature [5] [7]. At 25.8 degrees Celsius, the vapor pressure increases to 400 millimeters of mercury [4]. This high vapor pressure contributes to the compound's tendency to readily evaporate from liquid to gaseous state [15] [18].
Nickel tetracarbonyl demonstrates very limited solubility in water, with measurements indicating approximately 0.18 grams per liter at 20 degrees Celsius [11]. Alternative measurements suggest solubility values of 180 milligrams per liter at 10 degrees Celsius [5]. The compound is classified as practically insoluble in water, with solubility reported as 0.02 grams per liter at 20 degrees Celsius .
This poor aqueous solubility results from the hydrophobic nature of the carbon monoxide ligands and the neutral charge of the nickel tetracarbonyl molecule [9]. The low water solubility is further evidenced by reports describing the compound as insoluble in approximately 5000 parts of air-free water [10]. When dissolved in water, nickel tetracarbonyl undergoes gradual decomposition, particularly in the presence of oxygen [9].
Nickel tetracarbonyl exhibits excellent solubility in various organic solvents, demonstrating its organophilic characteristics [5] [7]. The compound is readily soluble in ethanol, forming homogeneous solutions that can be utilized for various chemical reactions [10] [11]. Benzene serves as an effective solvent for nickel tetracarbonyl, with the compound showing complete miscibility [5] [11].
Acetone demonstrates strong solvating properties for nickel tetracarbonyl, although the compound may undergo decomposition in this solvent under certain conditions [10] [11]. Additional organic solvents that effectively dissolve nickel tetracarbonyl include chloroform, carbon tetrachloride, and diethyl ether [10] [11]. The compound also shows solubility in nitric acid and aqua regia, though these represent reactive rather than inert solvent systems [11].
Nickel tetracarbonyl forms highly dangerous explosive mixtures when its vapors combine with air [13] [14]. The lower explosive limit is established at 2 percent by volume in air, while vapor explosion hazards exist both indoors and outdoors [13] [18]. The compound presents serious fire and explosion risks due to its high flammability rating and low flash point of less than negative 20 degrees Celsius [13] [15].
The explosive nature of nickel tetracarbonyl-air mixtures is exacerbated by the compound's tendency to undergo violent reactions with oxygen [13] [14]. When exposed to air, nickel tetracarbonyl forms peroxidized deposits that become increasingly unstable and prone to ignition [13] [15]. These explosive characteristics necessitate extremely careful handling procedures in industrial and laboratory settings [15].
Nickel tetracarbonyl demonstrates significant reactivity with halogen compounds when dissolved in organic solvents [23]. The compound reacts explosively with liquid bromine, forming violent reaction products that pose considerable hazards [5] [13]. Reactions with chlorine and other oxidizing agents result in the formation of nickel halides and carbon monoxide liberation [18] [23].
These halogen reactions typically proceed through oxidative pathways, where the zero-valent nickel center undergoes oxidation to higher oxidation states [23]. The reactions are often accompanied by the displacement of carbon monoxide ligands and the formation of new nickel-halogen bonds [23]. The organic solvent medium facilitates these reactions by providing appropriate solvation for both reactants and products [19].
Nickel tetracarbonyl readily undergoes substitution reactions with electron pair donors, leading to the displacement of carbon monoxide ligands [1] [23]. Phosphine ligands such as triphenylphosphine react with nickel tetracarbonyl to form mixed carbonyl-phosphine complexes [1] [17]. These reactions typically result in the formation of tricarbonyl and dicarbonyl derivatives through sequential ligand exchange processes [1].
Bipyridine and related nitrogen-containing ligands demonstrate similar reactivity patterns, forming stable coordination complexes with the nickel center [1] [17]. The electron-donating ability of these ligands can be quantified using the Tolman electronic parameter through monosubstitution reactions with nickel tetracarbonyl [1]. These donor-acceptor interactions are fundamental to the compound's utility in organometallic synthesis and catalysis [17] [20].
Nickel tetracarbonyl undergoes thermal decomposition at 353 Kelvin (80 degrees Celsius) with the liberation of carbon monoxide gas [21] [23]. This decomposition reaction follows the stoichiometric equation: nickel tetracarbonyl decomposes to yield metallic nickel and four equivalents of carbon monoxide [23] [25]. The decomposition process is utilized industrially in the Mond process for nickel purification [1] [23].
The kinetics of thermal decomposition demonstrate temperature dependence, with decomposition rates increasing significantly at elevated temperatures [24]. At temperatures near 180 degrees Celsius (453 Kelvin), thermal decomposition commences more readily [1] [24]. The decomposition reaction can be carried out under controlled conditions to produce high-purity nickel metal and recoverable carbon monoxide [25] [26].
Nickel tetracarbonyl reacts with sulfuric acid to produce carbon monoxide gas and nickel-containing products [23]. This reaction represents an acid-catalyzed decomposition pathway that differs from purely thermal decomposition mechanisms [23]. The interaction with sulfuric acid results in the protonation and subsequent breakdown of the carbon monoxide ligands [23].
The reaction with concentrated sulfuric acid proceeds with visible gas evolution and the formation of nickel sulfate derivatives [5]. This acid-mediated decomposition pathway provides an alternative method for breaking down nickel tetracarbonyl under controlled chemical conditions [23]. The carbon monoxide produced in this reaction poses additional hazards due to its toxic nature [5] [25].
Table 1: Physical Constants and Characteristics of Nickel Tetracarbonyl
Property | Value | Unit | Source Reference |
---|---|---|---|
Molecular Weight | 170.735 | g/mol | CAS Common Chemistry |
Density at 17°C | 1.318 | g/cm³ | CAS Common Chemistry |
Density at 20°C | 1.319 | g/cm³ | WebElements |
Melting Point | -19.3 | °C | CAS Common Chemistry |
Boiling Point | 43.0 | °C | CAS Common Chemistry |
Vapor Pressure at 20°C | 321 | mmHg | ChemicalBook |
Vapor Pressure at 25.8°C | 400 | mmHg | Ion Science |
Flash Point | <-20 | °C | ChemicalBook |
Vapor Density (air=1) | 5.89 | dimensionless | NIOSH |
Specific Gravity (63°F) | 1.32 | dimensionless | NIOSH |
Table 2: Solubility Behavior of Nickel Tetracarbonyl
Solvent | Solubility | Unit | Reference |
---|---|---|---|
Water at 20°C | 0.18 | g/L | IARC Publications |
Water at 10°C | 180 | mg/L | ChemicalBook |
Ethanol | Soluble | qualitative | ChemicalBook |
Benzene | Soluble | qualitative | ChemicalBook |
Acetone | Soluble | qualitative | ChemicalBook |
Chloroform | Soluble | qualitative | ChemBK |
Carbon tetrachloride | Soluble | qualitative | ChemBK |
Diethyl ether | Soluble | qualitative | IARC Publications |
Nitric acid | Soluble | qualitative | IARC Publications |
Aqua regia | Soluble | qualitative | IARC Publications |
Table 3: Thermal Decomposition Data for Nickel Tetracarbonyl
Temperature | Temperature Unit | Process/Condition | Products | Reference |
---|---|---|---|---|
353 | K | Decomposition with CO liberation | Ni + 4CO | YouTube educational video |
356 | °F | Thermal decomposition commences | Ni + 4CO | Wikipedia |
180 | °C | Thermal decomposition commences | Ni + 4CO | Wikipedia |
230 | °C | Mond process decomposition | Pure Ni + CO | LibreTexts |
>60 | °C | Explosion temperature | Explosion products | Stanford LCSS |
Nickel tetracarbonyl exhibits a tetrahedral molecular geometry, as conclusively demonstrated through multiple experimental techniques [1] [2]. The compound consists of a central nickel atom surrounded by four carbon monoxide ligands arranged at the corners of a regular tetrahedron [3] [4].
The tetrahedral structure of nickel tetracarbonyl has been definitively confirmed through electron diffraction studies of the gaseous molecule at room temperature [5] [6] [7]. Early pioneering work by Brockway demonstrated that electron diffraction by the vapor of nickel tetracarbonyl leads to a molecular model in which the four carbonyl groups have a tetrahedral arrangement about the nickel atom [5]. More recent comprehensive electron diffraction analysis, conducted with assumed tetrahedral molecular symmetry and corrections for vibrational motion effects, has provided highly accurate structural parameters [6] [8].
Precise bond length measurements obtained from electron diffraction studies reveal the nickel-carbon distance as 1.838(2) angstroms and the carbon-oxygen distance as 1.141(2) angstroms [1] [2] [6] [8]. These values represent the gas-phase structure with corrections for vibrational averaging. The nickel-carbon bond length of 1.838 angstroms indicates a relatively strong metal-ligand interaction, while the carbon-oxygen bond length of 1.141 angstroms shows a slight elongation compared to free carbon monoxide (1.128 angstroms), reflecting the influence of pi-backbonding [10].
The four carbonyl ligands in nickel tetracarbonyl are arranged symmetrically around the central nickel atom, with each carbon monoxide group occupying equivalent positions at the vertices of a regular tetrahedron [4] [11]. This symmetric arrangement results from the equivalent nature of all four metal-ligand bonds and the minimization of ligand-ligand repulsions. The tetrahedral geometry ensures that the bond angles between adjacent ligands are approximately 109.5 degrees, characteristic of tetrahedral coordination [12] [13].
Nickel, with atomic number 28, possesses the ground state electronic configuration [Ar]3d⁸4s² in its elemental form [14] [15]. In the valence shell, this corresponds to eight electrons occupying the 3d orbitals and two electrons in the 4s orbital [11] [16]. The 3d orbitals contain two paired electrons in three orbitals and two unpaired electrons in the remaining two d orbitals, following Hund's rule for maximum multiplicity [15] [16].
Upon coordination with strong field carbon monoxide ligands, significant electronic rearrangement occurs in the nickel atom [11] [14]. The strong field nature of carbon monoxide causes the promotion of the two 4s electrons to the 3d orbitals, resulting in complete pairing of all ten d electrons [4] [15]. This electronic rearrangement leads to the excited state configuration 3d¹⁰4s⁰, making the 4s orbital and three 4p orbitals available for hybridization and bond formation with the carbonyl ligands [11] [17].
Nickel tetracarbonyl exemplifies perfect adherence to the eighteen-electron rule, which predicts stability for transition metal complexes containing exactly eighteen valence electrons [18] [19] [20]. The electron count calculation proceeds as follows: nickel in the zero oxidation state contributes ten electrons (3d¹⁰), while each of the four carbon monoxide ligands donates two electrons through their lone pairs, contributing eight electrons total [18] [21]. The sum of 10 + 8 = 18 electrons satisfies the eighteen-electron rule, accounting for the exceptional stability of nickel tetracarbonyl [19] [20].
The bonding in nickel tetracarbonyl can be explained through valence bond theory, which describes the hybridization state of the central metal atom [14] [17] [13]. After the electronic rearrangement induced by the strong field carbonyl ligands, nickel utilizes one 4s orbital and three 4p orbitals to form four equivalent sp³ hybrid orbitals [11] [12]. These hybrid orbitals are directed toward the four corners of a regular tetrahedron, providing the geometric framework for bonding with the four carbonyl ligands [22] [13]. The sp³ hybridization scheme accounts for both the tetrahedral geometry and the equivalent nature of all four metal-ligand bonds [17] [12].
The diamagnetic nature of nickel tetracarbonyl results directly from the complete pairing of all electrons in the complex [23] [4] [15]. Following the formation of the complex, all ten d electrons are paired in the five 3d orbitals, and the eight electrons from the carbonyl ligands occupy the four sp³ hybrid orbitals as four electron pairs [12] [13]. Since no unpaired electrons remain in the system, nickel tetracarbonyl exhibits diamagnetic behavior, being repelled by external magnetic fields [23] [24]. This diamagnetic character has been confirmed experimentally through magnetic susceptibility measurements [15] [16].
The bonding between nickel and carbon monoxide involves a synergic process comprising both sigma donation and pi-backbonding components [25] [26] [27]. In the sigma donation component, carbon monoxide donates electron density from its lone pair orbital on carbon to the empty sp³ hybrid orbitals of nickel, forming conventional coordinate covalent bonds [28] [27]. Simultaneously, filled d orbitals of nickel donate electron density back to the empty pi-star antibonding orbitals of carbon monoxide in the pi-backbonding component [25] [26]. These two bonding interactions reinforce each other synergistically: increased sigma donation enhances the electron density on the metal, which in turn strengthens the pi-backbonding interaction [26] [28].
The pi-backbonding mechanism significantly affects the carbon-oxygen bond strength in coordinated carbon monoxide [25] [27]. Transfer of electron density from nickel d orbitals into the pi-star antibonding orbitals of carbon monoxide reduces the carbon-oxygen bond order from its value of three in free carbon monoxide [29] [30]. This reduction in bond order manifests as a lengthening of the carbon-oxygen bond from 1.128 angstroms in free carbon monoxide to 1.141 angstroms in nickel tetracarbonyl [10]. The occupation of antibonding orbitals weakens the carbon-oxygen interaction while simultaneously strengthening the metal-carbon bond through the backbonding interaction [25] [27].
Infrared spectroscopy provides compelling evidence for pi-backbonding through the observed decrease in carbon-oxygen stretching frequency upon coordination [25] [27] [31]. Free carbon monoxide exhibits a carbon-oxygen stretching frequency of 2143 cm⁻¹, while nickel tetracarbonyl shows this vibration at 2060 cm⁻¹ [25] [32] [33]. This significant decrease of 83 cm⁻¹ directly reflects the weakening of the carbon-oxygen bond due to pi-backbonding [27] [29]. The magnitude of this frequency shift correlates with the extent of pi-backbonding: stronger backbonding results in greater frequency decreases [25] [34]. Comparison with other metal carbonyls demonstrates that nickel tetracarbonyl exhibits moderate pi-backbonding strength, as evidenced by its intermediate position in the series of carbonyl stretching frequencies [27] [29].